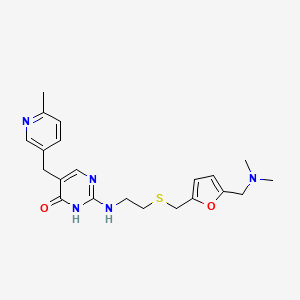
Lupitidine
Overview
Description
Preparation Methods
The synthesis of lupitidine involves several steps. One of the key synthetic routes includes the reaction of 2-aminopropan-2-yl furan with a methylsulfanyl ethylamine derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Lupitidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols .
Scientific Research Applications
Mechanism of Action
Lupitidine exerts its effects by inhibiting histamine H2 receptors, which are involved in the regulation of gastric acid secretion. By blocking these receptors, this compound reduces the production of gastric acid, thereby alleviating conditions such as ulcers . The molecular targets of this compound include the histamine H2 receptors located on the parietal cells of the stomach . The pathways involved in its mechanism of action include the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP levels .
Comparison with Similar Compounds
Lupitidine is similar to other histamine H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine. this compound is unique in its long duration of action and lack of antiandrogenic effects . Similar compounds include:
Cimetidine: Another H2 receptor antagonist with a shorter duration of action and potential antiandrogenic effects.
Ranitidine: Known for its rapid onset of action and fewer side effects compared to cimetidine.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action than ranitidine.
This compound’s uniqueness lies in its long-acting properties and its ability to enhance pituitary thyroid-stimulating hormone drive by increasing thyroid hormone clearance .
Properties
CAS No. |
83903-06-4 |
|---|---|
Molecular Formula |
C21H27N5O2S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H27N5O2S/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27) |
InChI Key |
IKEHSFKMCULMKJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
83903-06-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupitidine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














